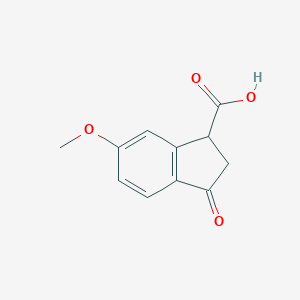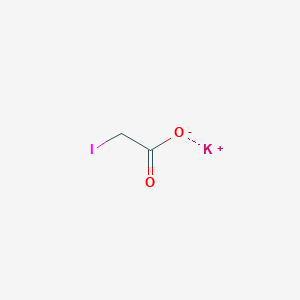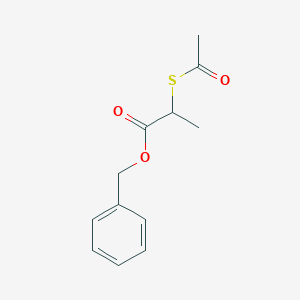![molecular formula C11H11N3S B099681 3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol CAS No. 89266-85-3](/img/structure/B99681.png)
3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol, also known as MPTP, is a synthetic compound widely used in scientific research due to its unique properties. MPTP is a potent inhibitor of mitochondrial complex I, leading to the selective destruction of dopaminergic neurons in the substantia nigra, which makes it a valuable tool in the study of Parkinson's disease.
Wirkmechanismus
3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol is a potent inhibitor of mitochondrial complex I, which is a crucial component of the electron transport chain. By inhibiting complex I, 3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol disrupts the production of ATP and increases oxidative stress, leading to the selective destruction of dopaminergic neurons in the substantia nigra. This mechanism of action is similar to that of the pesticide rotenone, which has been linked to Parkinson's disease.
Biochemische Und Physiologische Effekte
The selective destruction of dopaminergic neurons in the substantia nigra leads to a decrease in dopamine levels in the striatum, which is responsible for the characteristic motor symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia. 3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol also induces oxidative stress, which can lead to cell death and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol has several advantages for lab experiments. It is a potent and selective neurotoxin that induces a Parkinson's-like syndrome in animal models, making it a valuable tool for studying the disease's underlying mechanisms and testing potential therapies. However, 3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol has several limitations. It is highly toxic and must be handled with care. Its effects are acute and short-lived, which makes it difficult to study the disease's progression. Finally, 3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol-induced Parkinson's disease may not fully replicate the human disease, which limits its translational value.
Zukünftige Richtungen
There are several future directions for 3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol research. One direction is to develop more stable and selective inhibitors of mitochondrial complex I that can induce a Parkinson's-like syndrome in animal models without the toxicity associated with 3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol. Another direction is to use 3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol in combination with other neurotoxins to study the synergistic effects of multiple toxins on Parkinson's disease. Finally, 3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol can be used to study the role of mitochondrial dysfunction in other neurodegenerative diseases and explore potential therapies targeting mitochondrial dysfunction.
Synthesemethoden
3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol can be synthesized by the reaction of 2-acetylpyridine with methylamine and hydrogen sulfide in the presence of a reducing agent. The resulting product is then purified by recrystallization or column chromatography. The purity of the final product is crucial for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol has been widely used in scientific research to study Parkinson's disease. It is used to induce a Parkinson's-like syndrome in animal models, which allows researchers to study the disease's underlying mechanisms and test potential therapies. 3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol has also been used to study the role of mitochondrial dysfunction in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.
Eigenschaften
CAS-Nummer |
89266-85-3 |
|---|---|
Produktname |
3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol |
Molekularformel |
C11H11N3S |
Molekulargewicht |
217.29 g/mol |
IUPAC-Name |
3-[(5-methylpyridin-2-yl)amino]-1H-pyridine-2-thione |
InChI |
InChI=1S/C11H11N3S/c1-8-4-5-10(13-7-8)14-9-3-2-6-12-11(9)15/h2-7H,1H3,(H,12,15)(H,13,14) |
InChI-Schlüssel |
YSXYDGMGWSKWPS-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC2=CC=CNC2=S |
Kanonische SMILES |
CC1=CN=C(C=C1)NC2=CC=CNC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



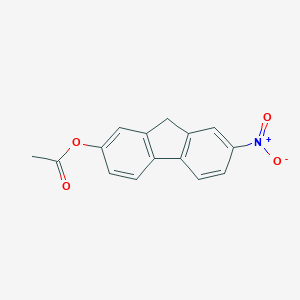
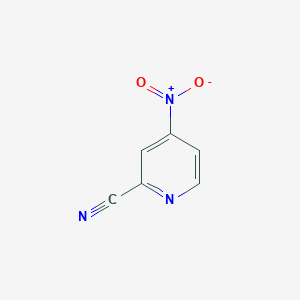
![1,3,5[10]-ESTRATRIENE-3,17beta-DIOL DISULFATE DIPOTASSIUM SALT](/img/structure/B99602.png)
![Naphtho[2,1-d]thiazole-2(3H)-thione](/img/structure/B99603.png)
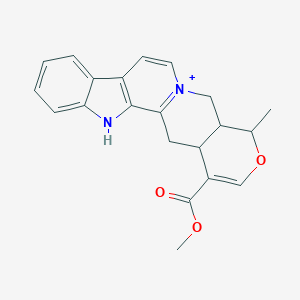
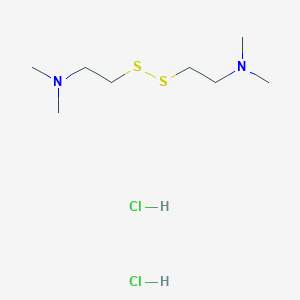

![Methyl 3-methoxybenzo[b]thiophene-3-carboxylate](/img/structure/B99611.png)
